Ala-Ser

Catalog No.
S797286
CAS No.
3303-41-1
M.F
C6H12N2O4
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ala-Ser

CAS Number

3303-41-1

Product Name

Ala-Ser

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,4-/m0/s1

InChI Key

IPWKGIFRRBGCJO-IMJSIDKUSA-N

SMILES

Array

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N

The exact mass of the compound Ala-Ser is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ala-Ser as a Substrate for Enzyme Studies

Another research application of Ala-Ser lies in its use as a substrate for studying enzymes. Enzymes are biological catalysts that accelerate specific chemical reactions within living organisms. Scientists can employ Ala-Ser as a substrate to investigate the activity and specificity of enzymes involved in protein degradation. For instance, the enzyme peptide deformylase cleaves the N-terminal formyl group from nascent proteins. Researchers can utilize Ala-Ser to study the interaction and recognition mechanisms of this enzyme with its substrates [].

Ala-Ser, also known as L-alanine-L-serine, is a dipeptide composed of two amino acids: alanine and serine. It is represented by the chemical formula C6H12N2O4C_6H_{12}N_2O_4 and has a molecular weight of approximately 174.17 g/mol. This compound is characterized by the peptide bond that links the carboxyl group of alanine to the amino group of serine, forming a unique sequence that influences its biological properties and functions in various biochemical pathways .

Typical of dipeptides. Key reactions include:

  • Hydrolysis: In the presence of water and under acidic or basic conditions, Ala-Ser can be hydrolyzed to yield its constituent amino acids, alanine and serine.
  • Peptide Bond Formation: Ala-Ser can participate in further peptide bond formation with other amino acids, leading to longer polypeptides or proteins.
  • Modification Reactions: The side chains of alanine and serine can undergo various modifications, such as phosphorylation (in the case of serine), which can alter the dipeptide's function and interactions within biological systems .

Ala-Ser exhibits several biological activities:

  • Neuroprotective Effects: Studies suggest that Ala-Ser may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
  • Role in Protein Synthesis: As a dipeptide, it plays a role in protein synthesis and may influence cellular signaling pathways due to the presence of serine.
  • Antioxidant Activity: There is evidence that Ala-Ser may exhibit antioxidant properties, helping to mitigate oxidative stress in cells .

Ala-Ser can be synthesized through various methods:

  • Solid-Phase Peptide Synthesis (SPPS): This method involves sequentially adding protected amino acids to a solid support, followed by deprotection steps to form peptide bonds.
  • Liquid-Phase Synthesis: This traditional method involves dissolving the amino acids in solution and allowing them to react under controlled conditions.
  • Enzymatic Synthesis: Using specific enzymes such as proteases or ligases to catalyze the formation of Ala-Ser from its constituent amino acids in a more environmentally friendly manner .

Ala-Ser has various applications across different fields:

  • Pharmaceuticals: It is being investigated for its potential therapeutic effects in treating neurological disorders.
  • Nutraceuticals: Due to its beneficial properties, it may be included in dietary supplements aimed at enhancing cognitive function or reducing oxidative stress.
  • Biotechnology: Used as a building block for synthesizing larger peptides or proteins with specific functions .

Research on Ala-Ser has focused on its interactions with other biomolecules:

  • Protein Interactions: Studies indicate that Ala-Ser can influence protein folding and stability due to its unique sequence and structure.
  • Receptor Binding: Research has shown that Ala-Ser may interact with specific receptors in the nervous system, potentially modulating neurotransmitter release and synaptic plasticity.

These interactions highlight its significance in biochemical pathways and therapeutic potential .

Ala-Ser shares similarities with other dipeptides but has unique features due to its specific amino acid composition. Here are some comparable compounds:

CompoundCompositionUnique Features
Glycyl-Alanine (Gly-Ala)Glycine + AlanineSimpler structure; lacks hydroxyl group from serine.
Seryl-Alanine (Ser-Ala)Serine + AlanineDifferent sequence; emphasizes serine's role.
Ala-Ala (Ala-Ala)Two AlaninesHomodipeptide; lacks the functional diversity of serine.

The presence of serine in Ala-Ser provides distinct biochemical properties not found in these similar compounds, particularly regarding its potential neuroprotective effects and involvement in various metabolic pathways .

Physical Description

Solid

XLogP3

-4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

176.07970687 Da

Monoisotopic Mass

176.07970687 Da

Heavy Atom Count

12

Sequence

AS

Wikipedia

Ala-Ser

Dates

Last modified: 08-16-2023

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